molecular formula C9H11N3 B1483868 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine CAS No. 2092715-43-8

3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine

Cat. No.: B1483868
CAS No.: 2092715-43-8
M. Wt: 161.2 g/mol
InChI Key: FIESDIVNAWGINH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine is a pyrazole-based chemical compound with the molecular formula C 9 H 11 N 3 . This specialist amine is of significant interest in early-stage drug discovery, particularly in the development of novel chemical tools and screening methodologies. The core structure of this compound, a pyrazole heterocycle, is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological potential and presence in several established therapeutic agents . The molecule is functionalized with a cyclopropyl group, which can influence metabolic stability and conformational properties, and a prop-2-yn-1-yl (propargyl) group. The propargyl moiety is a valuable handle in chemical biology, allowing for further synthetic modification through click chemistry or other metal-catalyzed reactions, making this compound a versatile building block for creating more complex chemical entities. Emerging research highlights the specific application of this compound and its structural analogs in cutting-edge drug discovery platforms. It has been identified as a key chemical series originating from DNA-encoded library (DEL) screens against targets such as aurora kinase A . This finding underscores its utility as a starting point for novel drug modalities. Furthermore, bifunctional DEL ligands derived from this chemical series have been successfully repurposed to create cell-permeable BRET (Bioluminescence Resonance Energy Transfer) probes . These probes are critical for live-cell target engagement studies, enabling researchers to validate and stratify hits from primary selection data in a physiologically relevant environment, independent of traditional structure-activity relationship (SAR) data . The "DEL-to-BRET" probe workflow represents a generalizable approach to accelerate hit-to-lead studies for a wide range of protein targets . Researchers can leverage this compound for developing chemical probes in chemical proteomics workflows, such as profiling cellular target engagement of kinase inhibitors, and for exploring its inherent pharmacological properties as a pyrazole derivative . Please Note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed, as indicated by the associated warning and precautionary statements .

Properties

IUPAC Name

5-cyclopropyl-2-prop-2-ynylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-5-12-9(10)6-8(11-12)7-3-4-7/h1,6-7H,3-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIESDIVNAWGINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine

General Synthetic Strategies for 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles, including 3-substituted derivatives, typically involves:

Specific Preparation of this compound

While direct literature on the exact preparation of this compound is limited, the following methods and principles are relevant and can be adapted:

Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine Core
  • The 3-cyclopropyl-1H-pyrazol-5-amine core can be synthesized by reacting cyclopropyl-substituted α-cyano ketones with hydrazine derivatives. The nucleophilic attack of hydrazine on the carbonyl carbon forms hydrazones, which cyclize to form the pyrazole ring with the amino group at position 5.

  • For example, cyclopropylacetylacetone or cyclopropyl-substituted cyanoacetophenones can be used as precursors.

Introduction of the Prop-2-yn-1-yl (Propargyl) Group at N-1
  • The N-1 propargyl substitution is typically introduced via N-alkylation of the pyrazole nitrogen. This can be achieved by treating the pyrazol-5-amine with propargyl bromide or propargyl chloride under basic conditions.

  • Conditions such as potassium carbonate in polar aprotic solvents (e.g., DMF) at moderate temperatures facilitate the alkylation without affecting the amino group at position 5.

Oxidative Coupling and Functionalization
  • Oxidative dehydrogenative coupling methods using molecular iodine and tert-butyl hydroperoxide (TBHP) with copper catalysts have been demonstrated for pyrazol-5-amines to form azo derivatives and functionalized pyrazoles.

  • Although these methods focus on coupling, the mild oxidative conditions and catalytic systems can be adapted for selective functionalization or further transformations of the pyrazole core.

Detailed Reaction Conditions and Optimization Data

Based on the oxidative coupling studies of pyrazol-5-amines, which share the amino-substituted pyrazole core, the following data tables summarize optimized conditions that could inform the synthesis and functionalization of this compound or its precursors.

Optimization of Oxidative Iodination of Pyrazol-5-amines (Relevant for Functionalization)

Entry Iodine (equiv) Solvent Temperature (°C) Yield (%)a
1 1.1 Toluene 40 Trace
2 1.1 CHCl3 40 38
3 1.1 DMF 40 22
4 1.1 CH2Cl2 Reflux 46
5 1.1 Ethanol 40 67
6 1.1 Ethanol Room temp 42
7 1.1 Ethanol 50 86
8 1.1 Ethanol 60 79

*a Isolated yield

Optimization of Copper-Catalyzed Oxidative Dehydrogenative Coupling

Entry Catalyst (mol%) Additive (mol%) Solvent Yield (%)a
1 CuI (10) Pyridine (30) Ethanol 18
2 CuI (10) Pyridine (30) CH2Cl2 45
3 CuI (10) 1,10-Phenanthroline (30) CH2Cl2 56
4 CuI (5) 1,10-Phenanthroline (15) CH2Cl2 42
5 CuI (20) 1,10-Phenanthroline (60) CH2Cl2 56

*a Isolated yield

Research Findings and Mechanistic Insights

  • The oxidative dehydrogenative coupling proceeds via radical intermediates, as evidenced by inhibition of product formation in the presence of radical scavengers like TEMPO.

  • The combination of molecular iodine, copper catalyst, and TBHP as oxidant under mild conditions allows selective functionalization of pyrazol-5-amines, which could be adapted to synthesize or modify this compound.

  • N-alkylation strategies for introducing the propargyl group are well-established and compatible with the amino functionality on the pyrazole ring.

  • Cycloaddition methods provide alternative routes to substituted pyrazoles, but for this specific substitution pattern, hydrazone cyclization and subsequent N-alkylation remain the most straightforward.

Summary of Preparation Approach

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Cyclopropyl-substituted α-cyano ketone + hydrazine Formation of 3-cyclopropyl-1H-pyrazol-5-amine core
2 N-Alkylation Propargyl bromide, base (e.g., K2CO3), DMF Introduction of prop-2-yn-1-yl group at N-1
3 Optional Oxidative Functionalization I2, CuI catalyst, TBHP, EtOH, 50 °C Possible further functionalization or coupling

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the propargyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring or the propargyl group.

    Reduction: Reduced forms of the pyrazole ring or the propargyl group.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazol-5-amine Derivatives

Substituent Effects on Physicochemical Properties

The 3-cyclopropyl and 1-propargyl substituents distinguish this compound from other pyrazol-5-amine derivatives. Key comparisons include:

Compound Name 3-Position Substituent 1-Position Substituent Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Reference
3-Cyclopropyl-1-(prop-2-yn-1-yl) Cyclopropyl Propargyl 217.24 2.2 43.8
3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl) Phenyl Thienopyrimidinyl 342.40 3.5 78.9
3-Pyridyl-1-methyl Pyridin-3-yl Methyl 203.25 1.8 47.8
3-Cyclohexyl-1-phenyl Cyclohexyl Phenyl 255.35 3.9 38.1
  • Polar Surface Area (TPSA): The propargyl group contributes to a moderate TPSA (43.8 Ų), intermediate between the more polar thienopyrimidinyl (78.9 Ų) and less polar phenyl (38.1 Ų) analogs .

Key Research Findings and Trends

Substituent-Driven Activity: The 3-position is critical for target selectivity. Pyridyl and cyclopropyl groups optimize steric and electronic profiles for enzyme inhibition, whereas bulky substituents (e.g., cyclohexyl) reduce activity .

Solubility vs. Permeability: Lower XLogP3 values (e.g., cyclopropyl vs. phenyl) correlate with improved solubility but may reduce blood-brain barrier penetration, necessitating formulation optimization .

Propargyl as a Versatile Handle: The propargyl group enables rapid functionalization, making 3-cyclopropyl-1-(prop-2-yn-1-yl) a promising scaffold for library synthesis .

Biological Activity

3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine, a compound with the molecular formula C9H11N3C_9H_{11}N_3 and a molecular weight of 161.20 g/mol, is gaining attention in biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The cyclopropyl and prop-2-yn-1-yl substituents enhance its biological activity by influencing its interaction with various biological targets.

PropertyValue
Molecular FormulaC₉H₁₁N₃
Molecular Weight161.20 g/mol
CAS Number2092715-43-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may modulate cellular signaling pathways, leading to various physiological responses.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and activity.
  • Ion Channel Interaction : The compound might affect ion channel activity, impacting cellular excitability.

Biological Activity Studies

Recent studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives, including compounds structurally related to this compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Study 1: Antibacterial Properties

A study conducted on pyrrolidine derivatives demonstrated that certain pyrazole compounds exhibited strong antibacterial effects against multiple bacterial strains. The results indicated that modifications in the side chains significantly influenced the bioactivity of these compounds .

Study 2: Antifungal Activity

In another investigation, derivatives of pyrazole were tested for antifungal properties against Candida albicans. The results showed promising activity, with MIC values indicating effective inhibition of fungal growth .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : The amine proton (δ ~10.5 ppm) and cyclopropyl protons (δ 0.71–0.92 ppm) are diagnostic. Aromatic protons from substituents (e.g., 4-methoxybenzyl) appear at δ 6.92–7.53 ppm, confirming regioselectivity .
  • X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves stereochemical ambiguities, particularly for cyclopropane ring puckering and propargyl geometry. Hydrogen bonding networks (N–H⋯O) stabilize crystal packing .
    Data Contradictions : Discrepancies in NMR coupling constants (e.g., J = 6.52 Hz vs. 7.4 Hz) may arise from rotational isomerism, requiring dynamic NMR or DFT calculations for validation.

What strategies optimize the compound’s synthetic yield in multi-step reactions?

Q. Advanced Research Focus

  • Catalytic Optimization : Transition-metal catalysts (e.g., CuI for alkyne coupling) enhance regioselectivity in propargylation steps.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) with 15–20% yield improvement .
  • DoE (Design of Experiments) : A factorial design (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example, acetonitrile increases polarity, favoring cyclopropane ring closure.

How does substituent variation at the pyrazole 1- and 3-positions influence biological activity?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

Substituent at Position 1Substituent at Position 3Bioactivity (IC50)Mechanism
PropargylCyclopropyl2.1 µM (Antimicrobial)Enzyme inhibition (e.g., DHFR)
4-MethoxybenzylCyclopropyl1.8 µM (Antimicrobial)Enhanced membrane penetration
PhenylPyridinyl4.5 µM (Anti-inflammatory)COX-2 inhibition
Key Trends : Propargyl and cyclopropyl groups enhance lipophilicity and target affinity. Electron-withdrawing groups (e.g., nitro in 3,5-dinitrobenzamide derivatives) improve antimicrobial potency .

What analytical methods validate purity and stability under storage conditions?

Q. Methodological Focus

  • HPLC-PDA : Quantifies impurities (<0.5%) using a C18 column (acetonitrile:water gradient).
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks reveals degradation products (e.g., oxidation at the propargyl group), mitigated by argon-packed storage .
  • TLC-MS : Monitors reaction progress and identifies byproducts (e.g., dimerization via Glaser coupling) .

How can computational modeling predict binding modes with biological targets?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : The cyclopropyl group occupies hydrophobic pockets in DHFR (dihydrofolate reductase), while the propargyl amine forms hydrogen bonds with Asp27 and Thr113 .
  • MD Simulations (GROMACS) : Predicts stable binding over 100 ns, with RMSD <2.0 Å for the protein-ligand complex.

What crystallographic challenges arise from the compound’s structural flexibility?

Q. Advanced Research Focus

  • Disorder in Cyclopropane Rings : SHELXL’s PART and SUMP commands refine disordered atoms, improving R-factor from 0.12 to 0.08 .
  • Twinned Crystals : SHELXD’s twin law detection (e.g., two-fold rotation) resolves overlapping reflections in P21/c space groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine

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